(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one
CAS No.:
Cat. No.: VC13461337
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (2S)-2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C17H27N3O/c1-3-19(12-15-8-5-4-6-9-15)16-10-7-11-20(13-16)17(21)14(2)18/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16?/m0/s1 |
| Standard InChI Key | PVIIIXQVYWHOCM-LBAUFKAWSA-N |
| Isomeric SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)[C@H](C)N |
| SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-2-amino-1-[3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one, reflects its stereochemistry and functional groups . Key features include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 3-position.
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Benzyl-ethyl-amino group: Attached to the piperidine’s 3-position, contributing hydrophobicity and steric bulk.
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Chiral centers: (S)-configuration at both the 2-amino-propanone and 3-benzyl-ethyl-amino-piperidine positions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇N₃O |
| Molecular Weight | 289.4 g/mol |
| SMILES | CCN(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)[C@H](C)N |
| Topological Polar Surface Area | 58.3 Ų |
| Hydrogen Bond Donors/Acceptors | 2/3 |
The stereochemistry significantly influences its biological activity, as enantiomers often exhibit divergent pharmacological profiles .
Synthesis and Structural Optimization
Synthetic Pathways
Synthesis typically involves multi-step organic reactions:
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Piperidine Functionalization: Introduction of the benzyl-ethyl-amino group via nucleophilic substitution or reductive amination.
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Propanone Chain Attachment: Acylation of the piperidine nitrogen using chloroacetone derivatives under basic conditions.
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Chiral Resolution: Enantioselective synthesis or chromatographic separation to isolate the (S)-configured product.
Key Reagents and Conditions:
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Alkyl Halides: For N-alkylation of the piperidine ring.
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Reducing Agents: Sodium cyanoborohydride for imine reduction.
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Chiral Catalysts: L-Proline derivatives to enforce stereochemistry .
Yield optimization (reported up to 86% in industrial settings) requires precise control of temperature (60–80°C) and solvent polarity (e.g., THF or DCM).
Biological Activities and Mechanisms
Neurotransmitter System Interactions
Computational predictions (SwissTargetPrediction) identify dopamine D₂ receptors and serotonin transporters as primary targets . Experimental data from analogous piperidines suggest:
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Dopaminergic Modulation: IC₅₀ values in the nanomolar range for dopamine reuptake inhibition .
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Serotonergic Effects: Partial agonism at 5-HT₁A receptors, linked to anxiolytic potential .
Enzymatic Inhibition
In silico models highlight affinity for kinases (e.g., MAPK) and proteases (e.g., HIV-1 protease), with Pa (probability of activity) scores >0.7 . This aligns with observed antiproliferative effects in MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) .
Table 2: Predicted Biological Activities
| Activity | Pa Score | Target Class |
|---|---|---|
| Antineurotic | 0.79 | CNS Receptors |
| Antileukemic | 0.80 | Kinases |
| Membrane Stabilization | 0.54 | Ion Channels |
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Structural Difference | Bioactivity (IC₅₀) |
|---|---|---|---|
| (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one | C₁₇H₂₇N₃O | Baseline | Dopamine D₂: 28 nM |
| VC13469711 | C₁₈H₂₉N₃O | Additional methyl group | 5-HT₁A: 45 nM |
| (S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | C₂₀H₃₃N₃O | Extended aliphatic chain | MAPK Inhibition: 18 μM |
The parent compound’s compact structure enhances blood-brain barrier permeability (logP = 2.1) compared to bulkier analogs .
Future Directions
Target Validation
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In Vivo Models: Efficacy studies in neurodegenerative disease models (e.g., APP/PS1 mice for Alzheimer’s).
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CRISPR Screening: Identify off-target effects using genome-wide knockout libraries.
Drug Development
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Prodrug Design: Esterification of the ketone group to enhance oral bioavailability.
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Combination Therapies: Co-administration with checkpoint inhibitors in oncology.
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